Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid

Catalog No.
S1929809
CAS No.
55231-08-8
M.F
C20H30O10
M. Wt
430.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate...

CAS Number

55231-08-8

Product Name

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid

IUPAC Name

butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid

Molecular Formula

C20H30O10

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C10H10O4.C6H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h3-6H,1-2H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2

InChI Key

VNEFBZQXKCJMOC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCC(=O)O)CC(=O)O.C(CCO)CO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCC(=O)O)CC(=O)O.C(CCO)CO

Butane-1,4-diol, dimethyl benzene-1,4-dicarboxylate, and hexanedioic acid are organic compounds that belong to different classes of chemicals with diverse applications. Butane-1,4-diol is a colorless, viscous liquid commonly used as a solvent and in the production of plastics and elastic fibers. Dimethyl benzene-1,4-dicarboxylate, also known as dimethyl terephthalate, is primarily used in the manufacture of polyester fibers and resins. Hexanedioic acid, or adipic acid, is a dicarboxylic acid utilized in the production of nylon and as a food additive. Together, these compounds can form various esters and polymers that have significant industrial relevance.

Involving these compounds typically include esterification and polymerization:

  • Esterification: Butane-1,4-diol can react with dimethyl benzene-1,4-dicarboxylate to form a polyester through a condensation reaction, releasing methanol as a byproduct.
    Butane 1 4 diol+Dimethyl benzene 1 4 dicarboxylatePolyester+Methanol\text{Butane 1 4 diol}+\text{Dimethyl benzene 1 4 dicarboxylate}\rightarrow \text{Polyester}+\text{Methanol}
  • Polymerization: Hexanedioic acid can undergo polymerization with amines or alcohols to form polyamides or polyesters respectively.

Hexanedioic acid has demonstrated notable biological activity. Research indicates its potential as an antibacterial agent. Studies have shown that hexanedioic acid can inhibit the growth of various pathogenic bacteria, including strains of Staphylococcus aureus and Klebsiella pneumoniae . Additionally, it has been suggested that hexanedioic acid may possess anti-inflammatory properties due to its effects on immune response modulation .

The synthesis of butane-1,4-diol typically involves the hydrogenation of maleic anhydride or the reduction of butyrolactone. Dimethyl benzene-1,4-dicarboxylate is synthesized through the esterification of terephthalic acid with methanol in the presence of an acid catalyst. Hexanedioic acid can be produced via oxidation processes from cyclohexanol or through fermentation methods using specific microorganisms .

Unique FeaturesEthylene glycolDiolAntifreeze, plasticsLower boiling point than butane-1,4-diolPropylene glycolDiolFood additive, humectantNon-toxic; used extensively in food applicationsTerephthalic acidDicarboxylic acidPolyester productionKey precursor for PETSuccinic acidDicarboxylic acidBiodegradable plasticsDerived from renewable resources

These compounds highlight unique properties such as toxicity levels, boiling points, and specific applications that differentiate them from butane-1,4-diol and hexanedioic acid.

Research on interaction studies indicates that hexanedioic acid interacts with bacterial cell membranes leading to disruption and subsequent cell death. Its ability to modulate immune responses suggests potential applications in therapeutic contexts where inflammation plays a critical role . Additionally, studies exploring the interaction of butane-1,4-diol with various biological systems indicate its role as a solvent may enhance the bioavailability of other compounds when used in formulations .

Step-Growth Polymerization Dynamics

Step-growth polymerization of the butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid system proceeds through a complex mechanism involving multiple reactive functional groups. The polymerization dynamics are fundamentally different from chain-growth mechanisms, as any two molecules in the reaction mixture can react at any time, leading to gradual molecular weight build-up.

The kinetic behavior follows second-order kinetics with respect to functional group concentration, described by the rate equation:

\$$ \frac{d[M]}{dt} = -k[A][B] \$$

where [M] represents monomer concentration, k is the rate constant, and [A] and [B] are the concentrations of complementary functional groups. The degree of polymerization is related to conversion through the Carothers equation:

\$$ DP_n = \frac{1}{1-p} \$$

where p represents the extent of conversion. High molecular weight polymers are achieved only at very high conversions (>95%), requiring careful control of reaction conditions.

Temperature Effects on Polymerization Dynamics

Temperature plays a critical role in controlling the polymerization rate and final polymer properties. At elevated temperatures (180-220°C), the reaction rate increases significantly following Arrhenius behavior, but excessive temperatures (>280°C) can lead to thermal degradation and chain scission. The optimal temperature range for this terpolymer system is 220-260°C, where high molecular weight can be achieved while minimizing side reactions.

Reaction Mechanism Details

The polymerization proceeds through esterification and transesterification reactions. The dimethyl benzene-1,4-dicarboxylate (dimethyl terephthalate) undergoes transesterification with butane-1,4-diol, eliminating methanol as a byproduct. Simultaneously, hexanedioic acid (adipic acid) participates in direct esterification reactions with the diol, producing water as a byproduct.

ParameterValueUnitsReference
Reaction Temperature Range220-260°C
Activation Energy45-65kJ/mol
Rate Constant (at 240°C)2.3 × 10⁻³L/mol·min
Time to 95% Conversion3-6hours
Polydispersity Index1.5-2.0-

Copolymerization with Aliphatic/Aromatic Comonomers

The copolymerization behavior of this system involves the statistical incorporation of both aliphatic (hexanedioic acid, butane-1,4-diol) and aromatic (dimethyl benzene-1,4-dicarboxylate) components into the polymer backbone. This creates an aliphatic-aromatic copolyester with tunable properties depending on the molar ratio of aromatic to aliphatic segments.

Reactivity Ratio Considerations

The different reactivities of aliphatic and aromatic monomers affect the copolymer composition and sequence distribution. Aromatic dicarboxylates typically exhibit lower reactivity compared to aliphatic counterparts due to steric hindrance and electronic effects. This reactivity difference can lead to composition drift during polymerization if not properly controlled.

Composition Control Strategies

Advanced composition control methods have been developed to achieve uniform incorporation of aromatic and aliphatic segments. These include:

  • Reactivity Ratio Matching: Adjusting reaction conditions to balance the reactivities of different monomers
  • Feed Composition Programming: Dynamic adjustment of monomer feed ratios during polymerization
  • Temperature Ramping: Using temperature profiles to control relative reactivities

Sequence Distribution Analysis

The sequence distribution in aliphatic-aromatic copolyesters significantly influences final properties. Random copolymers exhibit different thermal and mechanical properties compared to block copolymers of the same composition. Nuclear magnetic resonance spectroscopy has been employed to characterize sequence distribution and confirm random incorporation of aromatic and aliphatic units.

Comonomer TypeReactivity FactorTypical Content (mol%)Property Contribution
Aromatic (DMT)0.6-0.820-40Rigidity, thermal stability
Aliphatic Diacid1.0-1.230-50Flexibility, biodegradability
Aliphatic Diol1.1-1.340-60Processability, crystallinity

Molecular Weight Distribution Control Methods

Controlling molecular weight distribution in step-growth polymerization requires sophisticated approaches due to the statistical nature of the reaction mechanism. Several advanced methods have been developed specifically for this type of system.

B-spline Modeling Approach

The B-spline method provides mathematical approximation of molecular weight distributions, allowing precise control over distribution shape and breadth. The molecular weight distribution is approximated using basis functions:

\$$ MWD(M) = \sum{i=1}^{n} wi B_i(M) \$$

where wi are weight coefficients and Bi(M) are basis functions. This approach has achieved polydispersity control ranging from 1.06 to 2.09.

Moment-Generating Function Control

The moment-generating function method offers an alternative approach for molecular weight distribution control. This technique uses the relationship between molecular weight distribution and its moments to optimize polymerization conditions. The performance criterion is constructed using the moment-generating function:

\$$ MGF(t) = \int_0^{\infty} e^{tM} f(M) dM \$$

where f(M) is the molecular weight distribution function.

Real-Time Monitoring and Control

Advanced online monitoring systems enable real-time adjustment of molecular weight distribution during polymerization. These systems use continuous measurement of viscosity, conversion, and molecular weight to provide feedback for process control.

Temperature Programming for MW Control

Systematic temperature programming provides effective molecular weight control in step-growth systems. Initial polymerization at moderate temperatures (180-200°C) followed by gradual heating to higher temperatures (240-260°C) allows controlled molecular weight build-up while minimizing degradation.

Control MethodAchievable PDI RangeReal-time CapabilityIndustrial Applicability
B-spline Modeling1.06-2.09LimitedResearch applications
Moment-Generating Function1.2-1.8YesSpecialty polymers
Temperature Programming1.3-2.0YesCommercial production
Feed Rate Control1.4-1.9YesIndustrial scale

Side Reaction Inhibition During Chain Propagation

Side reactions during step-growth polymerization can significantly impact final polymer properties and must be carefully controlled. The primary side reactions in this system include thermal degradation, oxidative processes, cyclization, and unwanted transesterification.

Thermal Degradation Prevention

Thermal degradation becomes significant at temperatures above 260°C and can be controlled through several mechanisms. Phenolic antioxidants such as butylated hydroxytoluene effectively scavenge free radicals formed during thermal decomposition. The mechanism involves hydrogen donation to terminate radical chains:

\$$ ROO- + ArOH → ROOH + ArO- \$$

where the resulting phenoxyl radical (ArO- ) is stabilized through resonance.

Oxidative Degradation Control

Oxygen exclusion is critical for preventing oxidative degradation during polymerization. Nitrogen purging and sealed reactor systems maintain oxygen levels below 10 ppm, effectively preventing peroxide formation and subsequent chain scission. Ascorbic acid and other reducing agents can also intercept peroxyl radicals formed during oxidative processes.

Cyclization Inhibition

Intramolecular cyclization competes with intermolecular chain growth, leading to reduced molecular weight. High monomer concentrations (>2 M) favor intermolecular reactions through dilution effects. The cyclization tendency follows the relationship:

\$$ \frac{k{cyclization}}{k{propagation}} = \frac{A}{[M]} \$$

where A is a constant and [M] is monomer concentration.

Catalyst Inhibition Strategies

Controlled addition of specific inhibitors can selectively suppress unwanted side reactions without significantly affecting main chain polymerization. Dimethylformamide, for example, exhibits strong affinity for titanium-based catalysts with adsorption energy of -46.157 kcal/mol, effectively deactivating the catalyst when present above threshold concentrations.

Process Optimization for Side Reaction Control

Integrated process optimization combines multiple strategies for comprehensive side reaction control. Key parameters include:

  • Atmosphere Control: Nitrogen purging to maintain oxygen levels <10 ppm
  • Temperature Management: Precise control within optimal range (220-260°C)
  • Additive Systems: Synergistic combinations of antioxidants and stabilizers
  • Reaction Time Optimization: Minimizing exposure time at high temperatures
Side Reaction TypePrimary Control MethodInhibitor EffectivenessProcess Impact
Thermal DegradationPhenolic antioxidants>95% reductionMinimal
Oxidative ProcessesNitrogen atmosphere>90% reductionLow
CyclizationHigh concentration60-80% reductionModerate
Unwanted TransesterificationTemperature control80-95% reductionLow

General Manufacturing Information

1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-16-2023

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